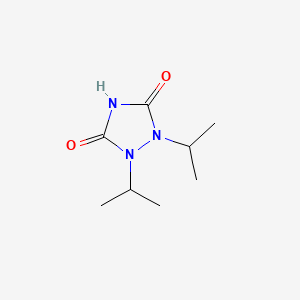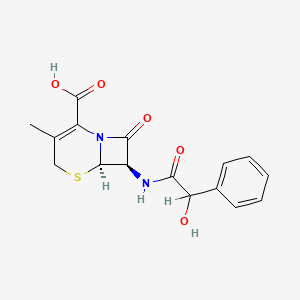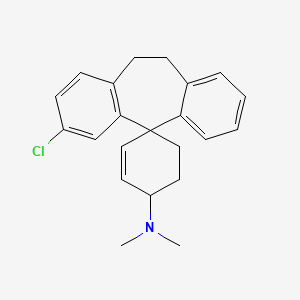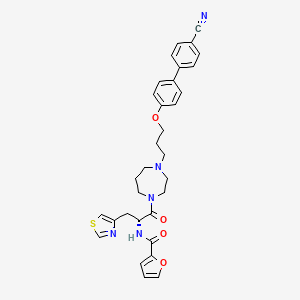
Azlocilline sodique
Vue d'ensemble
Description
Azlocillin sodium is a semisynthetic ampicillin-derived acylureido penicillin . It is an acyl ampicillin antibiotic with an extended spectrum of activity and greater in vitro potency than the carboxy penicillins . It is similar to mezlocillin and piperacillin . It demonstrates antibacterial activity against a broad spectrum of bacteria, including Pseudomonas aeruginosa .
Synthesis Analysis
Azlocillin can be synthesized by activating the substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride and then condensing it with 6-APA . An alternative synthesis involves the preparation of azlocillin acid in water for injection .
Molecular Structure Analysis
The molecular formula of Azlocillin sodium is C20H22N5NaO6S . Its molecular weight is 483.47 g/mol . The structure of Azlocillin sodium includes a 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core .
Chemical Reactions Analysis
Azlocillin sodium exhibits an extended spectrum of activity and in vitro potency greater than that of the carboxy penicillins . It is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa . The adsorption process of Azlocillin sodium in water accords with the quasi-second-order kinetic adsorption model and Langmuir adsorption isothermal model .
Physical And Chemical Properties Analysis
Azlocillin sodium is freely soluble in aqueous solution . It has a molecular weight of 483.47 g/mol and a molecular formula of C20H22N5NaO6S .
Applications De Recherche Scientifique
- Des chercheurs ont étudié son activité contre divers agents pathogènes, notamment Pseudomonas aeruginosa, Escherichia coli et Klebsiella pneumoniae .
- Des chercheurs ont exploré son efficacité dans les systèmes d'aquaculture, où la qualité de l'eau et la prévention des maladies sont essentielles .
- Un nouvel adsorbant nanocomposite, MIL-53/D201, a été développé à cette fin. Il surmonte l'inconvénient de la dissociation facile du matériau MOF (cadre organométallique) dans l'eau et élimine efficacement l'azlocilline sodique .
- Les interactions électrostatiques entre l'this compound anionique et les ions Fe³⁺ centraux dans le cadre MIL-53 contribuent à sa capacité d'adsorption élevée .
Activité antibactérienne
Aquaculture et élevage
Contrôle de la pollution environnementale
Mécanisme d'adsorption
Synthèse in situ
Mécanisme D'action
Target of Action
Azlocillin Sodium primarily targets the Penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like Azlocillin Sodium.
Mode of Action
Azlocillin Sodium inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. It’s also suggested that Azlocillin Sodium may interfere with an autolysin inhibitor, leading to cell lysis mediated by bacterial cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by Azlocillin Sodium is the synthesis of the bacterial cell wall. By inhibiting PBPs, Azlocillin Sodium prevents the proper formation of the cell wall, leading to bacterial cell death .
Pharmacokinetics
It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours, which is longer in neonates and 2 to 6 hours in patients with renal impairment . It is 20 to 46% bound to plasma proteins .
Result of Action
The primary result of Azlocillin Sodium’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of infections caused by a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .
Safety and Hazards
Orientations Futures
Due to the widespread use of antibiotics in medical treatment, animal husbandry, and aquaculture, a large number of antibiotics are discharged into the environment as metabolites or in their original state, causing pollution to water bodies . A novel nanocomposite adsorbent MIL-53/D201 was successfully prepared by hydrothermal synthesis, which overcomes the disadvantage of easy dissociation of MOF material in the water phase and realizes the efficient removal of antibiotic azlocillin sodium in water .
Analyse Biochimique
Biochemical Properties
Azlocillin sodium interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, azlocillin sodium inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Azlocillin sodium exerts its effects on various types of cells by inhibiting bacterial cell wall synthesis . This inhibition disrupts the normal function of the cell, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that azlocillin sodium interferes with an autolysin inhibitor .
Molecular Mechanism
The molecular mechanism of azlocillin sodium involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The disruption of the cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
Azlocillin sodium is eliminated predominantly by renal mechanisms, but it also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . The mean elimination half-life is 1.3 to 1.5 hours . This half-life is longer in neonates, and 2 to 6 hours in patients with renal impairment .
Metabolic Pathways
Azlocillin sodium is predominantly eliminated by renal mechanisms . It also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of azlocillin sodium are found in bile .
Transport and Distribution
Azlocillin sodium is not significantly absorbed from the gastrointestinal tract . It is predominantly eliminated by renal mechanisms
Propriétés
IUPAC Name |
sodium;3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S.Na/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30;/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOCNBWUHNCKJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N5NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1-Dimethyl-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea](/img/structure/B1666369.png)
![2-[({4-[2-(Trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid](/img/structure/B1666370.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)

![4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione](/img/structure/B1666377.png)
![(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,6R,9R)-2-[(2S,3S,5S,6R)-6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1666379.png)
![(1S,2R,3S,5R)-3-amino-5-{4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}cyclopentane-1,2-diol](/img/structure/B1666380.png)
![(4R,7R,8R,9Z,14Z,16Z,20S)-20-Hydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione](/img/structure/B1666381.png)


![6-{2-[2-Methyl-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclopropyl}naphthalene-2-carboximidamide](/img/structure/B1666384.png)
